molecular formula C22H26N2O6S B15218560 Benzyl (4aR,6R,7aS)-1-(4-methoxybenzyl)-6-methylhexahydro-5H-pyrrolo[3,2-d][1,2,3]oxathiazine-5-carboxylate 2,2-dioxide

Benzyl (4aR,6R,7aS)-1-(4-methoxybenzyl)-6-methylhexahydro-5H-pyrrolo[3,2-d][1,2,3]oxathiazine-5-carboxylate 2,2-dioxide

Cat. No.: B15218560
M. Wt: 446.5 g/mol
InChI Key: SAHHREVRBNKMLW-CZAAIQMYSA-N
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Description

Benzyl (4aR,6R,7aS)-1-(4-methoxybenzyl)-6-methylhexahydro-5H-pyrrolo[3,2-d][1,2,3]oxathiazine-5-carboxylate 2,2-dioxide is a complex organic compound with a unique structure that includes a pyrrolo[3,2-d][1,2,3]oxathiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (4aR,6R,7aS)-1-(4-methoxybenzyl)-6-methylhexahydro-5H-pyrrolo[3,2-d][1,2,3]oxathiazine-5-carboxylate 2,2-dioxide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolo[3,2-d][1,2,3]oxathiazine ring system, followed by the introduction of the benzyl and methoxybenzyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (4aR,6R,7aS)-1-(4-methoxybenzyl)-6-methylhexahydro-5H-pyrrolo[3,2-d][1,2,3]oxathiazine-5-carboxylate 2,2-dioxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The benzyl and methoxybenzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions can vary widely, from room temperature to high temperatures, and may require the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Benzyl (4aR,6R,7aS)-1-(4-methoxybenzyl)-6-methylhexahydro-5H-pyrrolo[3,2-d][1,2,3]oxathiazine-5-carboxylate 2,2-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could offer specific advantages.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Benzyl (4aR,6R,7aS)-1-(4-methoxybenzyl)-6-methylhexahydro-5H-pyrrolo[3,2-d][1,2,3]oxathiazine-5-carboxylate 2,2-dioxide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and processes. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzyl (4aR,6R,7aS)-1-(4-methoxybenzyl)-6-methylhexahydro-5H-pyrrolo[3,2-d][1,2,3]oxathiazine-5-carboxylate 2,2-dioxide include other pyrrolo[3,2-d][1,2,3]oxathiazine derivatives and compounds with similar structural features.

Uniqueness

What sets this compound apart is its specific combination of functional groups and its unique three-dimensional structure. This can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C22H26N2O6S

Molecular Weight

446.5 g/mol

IUPAC Name

benzyl (4aR,6R,7aS)-1-[(4-methoxyphenyl)methyl]-6-methyl-2,2-dioxo-4a,6,7,7a-tetrahydro-4H-pyrrolo[3,2-d]oxathiazine-5-carboxylate

InChI

InChI=1S/C22H26N2O6S/c1-16-12-20-21(24(16)22(25)29-14-18-6-4-3-5-7-18)15-30-31(26,27)23(20)13-17-8-10-19(28-2)11-9-17/h3-11,16,20-21H,12-15H2,1-2H3/t16-,20+,21+/m1/s1

InChI Key

SAHHREVRBNKMLW-CZAAIQMYSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H](N1C(=O)OCC3=CC=CC=C3)COS(=O)(=O)N2CC4=CC=C(C=C4)OC

Canonical SMILES

CC1CC2C(N1C(=O)OCC3=CC=CC=C3)COS(=O)(=O)N2CC4=CC=C(C=C4)OC

Origin of Product

United States

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